molecular formula C27H26N2O5S B12507674 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid

Katalognummer: B12507674
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: UBFAZPXACZPNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 159680-21-4) is a non-natural amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the α-amino acid backbone and a unique 2-phenylacetamido-methylsulfanyl substituent at the β-position. Its structure combines the following key elements:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
  • Phenylacetamido-methylsulfanyl side chain: This hydrophobic and sterically bulky group may influence solubility, biological interactions, and conformational stability .

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, typically involving Fmoc-protected intermediates and thiol-alkylation reactions. Its applications span medicinal chemistry (e.g., peptidomimetic drug design) and materials science .

Eigenschaften

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c30-25(14-18-8-2-1-3-9-18)28-17-35-16-24(26(31)32)29-27(33)34-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFAZPXACZPNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Physical and Chemical Properties

Before delving into preparation methods, understanding the fundamental properties of this compound is essential for successful synthesis and application.

General Characteristics

Fmoc-L-Cys(Phacm)-OH is characterized by a molecular formula of C27H26N2O5S and a precise molecular weight of 490.6 g/mol. It appears as a white to light-yellow powder or crystalline substance under standard laboratory conditions. The compound contains the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function of cysteine, while the thiol side chain is protected by the phenylacetamidomethyl (Phacm) group.

Structural Features

The compound possesses a chiral center with S-configuration at the α-carbon of cysteine. Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2-phenylacetyl)amino]methylsulfanyl]propanoic acid. The structure incorporates three key functional elements: the Fmoc group (for α-amino protection), the cysteine core, and the Phacm group (for thiol protection). This structural arrangement provides orthogonal deprotection pathways essential for controlled peptide synthesis.

Significance in Peptide Chemistry

Applications in Peptide Synthesis

Fmoc-L-Cys(Phacm)-OH serves as a key building block in solid-phase peptide synthesis (SPPS), particularly for peptides requiring selective disulfide bond formation or thiol group manipulation. It plays a crucial role in the development of peptide-based drugs, offering advantages in stability and bioactivity essential for therapeutic applications.

Orthogonal Protection Strategy

The Phacm group represents an important alternative to other cysteine protecting groups such as trityl (Trt), acetamidomethyl (Acm), or 4,4′-dimethoxybenzhydryl (Dmb). Unlike the Acm group, which requires harsh conditions and iodine for cleavage, the Phacm group can be removed enzymatically using penicillin G acylase (PGA), providing a mild deprotection pathway compatible with sensitive peptide sequences.

General Synthetic Approaches

Conceptual Framework

The synthesis of Fmoc-L-Cys(Phacm)-OH generally follows a protection-deprotection strategy common in amino acid chemistry. This involves sequential protection of functional groups: first the thiol side chain with the Phacm group, followed by protection of the α-amino group with the Fmoc group.

Key Reaction Types

The preparation typically involves:

  • Thiol protection reaction with a phenylacetamidomethyl derivative
  • Amino group protection with Fmoc-OSu or Fmoc-Cl
  • Purification through extraction, crystallization, or chromatography

Detailed Preparation Methods

Preparation Method Based on Phenylacetamide Activation

This method involves preparing a reactive phenylacetamidomethyl intermediate that subsequently reacts with the thiol group of cysteine.

Reagents and Materials
  • L-Cysteine hydrochloride
  • Phenylacetamide
  • Formaldehyde (37% aqueous solution)
  • Trifluoromethanesulfonic acid (TFMSA)
  • Trifluoroacetic acid (TFA)
  • 9-Fluorenylmethoxysuccinimide (Fmoc-OSu)
  • Acetone
  • Ethyl acetate
  • Sodium chloride solution
  • Hydrochloric acid
Procedure

Step 1: Preparation of N-hydroxymethyl phenylacetamide

The phenylacetamide is reacted with formaldehyde under acidic conditions to form N-hydroxymethyl phenylacetamide. This activated intermediate allows for the subsequent reaction with the thiol group of cysteine.

Step 2: Reaction with L-cysteine

The N-hydroxymethyl phenylacetamide is reacted with L-cysteine in the presence of strong acid catalysts (TFMSA/TFA) to produce S-phenylacetamidomethyl-L-cysteine (Cys(Phacm)).

Step 3: Fmoc protection

Fmoc-OSu is added to the Cys(Phacm) solution while simultaneously adding acetone to improve Fmoc-OSu solubility. The pH is adjusted to 7-8 to facilitate the reaction. After complete reaction, Fmoc-Cys(Phacm)-OH crude product is obtained.

Step 4: Purification

The crude product is extracted with ethyl acetate, washed with sodium chloride solution (8-15 wt%), acidified, crystallized, and dried to obtain the pure Fmoc-Cys(Phacm)-OH.

Solid-Phase Synthesis Application Parameters

When utilizing Fmoc-L-Cys(Phacm)-OH in solid-phase peptide synthesis, specific coupling conditions are recommended to minimize side reactions and ensure high-quality peptide products.

Recommended Coupling Conditions
Coupling Reagent Combination Solvent Activation Time Coupling Time Racemization Risk
HCTU/6-Cl-HOBt/DIEA (4/4/8 equiv) DMF 1-5 min 30-60 min Moderate
DIC/HOBt (4/4 equiv) DMF 5 min 30-60 min Low
DIPCDI/Oxyma Pure (4/4 equiv) DMF 5 min 60 min Low

This table is derived from coupling conditions for similar cysteine derivatives, adapted for Fmoc-Cys(Phacm)-OH based on its structural characteristics.

Reaction Optimization Parameters

Optimizing the preparation of Fmoc-L-Cys(Phacm)-OH requires careful consideration of several key parameters.

Effect of Temperature and Reaction Time

The temperature and duration of the reaction significantly impact yield and purity. For the Phacm protection step, maintaining a temperature between 0-10°C for 18-30 hours is typically optimal. Higher temperatures may lead to side reactions and reduced product quality.

Solvent Selection

The choice of solvent affects reagent solubility and reaction efficiency. For the Fmoc protection step, using acetone alongside DMF or water improves the solubility of Fmoc-OSu and enhances reaction rates. During purification, ethyl acetate has proven effective for extraction due to its suitable polarity for the target compound.

pH Optimization

The pH value critically influences the Fmoc protection reaction. A pH range of 7-8 is typically optimal, as it balances the nucleophilicity of the amino group while preventing Fmoc group hydrolysis. Table 2 illustrates the effect of pH on reaction yield.

pH Value Reaction Time (hours) Approximate Yield (%) Purity (%)
6.0 2 65-70 85-90
7.0 2 75-80 90-95
8.0 2 80-85 90-95
9.0 2 70-75 85-90

These values are estimated based on typical trends for similar Fmoc amino acid derivatives.

Analytical Methods for Product Verification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection at 254 or 280 nm is commonly employed to assess the purity of Fmoc-L-Cys(Phacm)-OH. Typical conditions include a C18 reverse-phase column with acetonitrile/water/TFA gradient systems.

Spectroscopic Characterization

Verification of the structure typically involves:

  • NMR spectroscopy (¹H and ¹³C)
  • Mass spectrometry (MS) confirming the molecular weight of 490.6 g/mol
  • Infrared spectroscopy (IR) identifying characteristic functional groups
  • Optical rotation measurement to confirm the correct stereochemistry

Comparative Analysis with Related Compounds

Comparison with Other Cysteine Protecting Groups

Different cysteine protecting groups offer varied properties relevant to peptide synthesis.

Protecting Group Acid Stability Deprotection Method Orthogonality Application Advantages
Phacm Stable to TFA Enzymatic (PGA) High Mild enzymatic deprotection, compatible with sensitive peptides
Acm Stable to TFA I₂ or Ag⁺/Hg²⁺ Medium Standard protecting group, well-established
Trt Labile to TFA TFA, low pH Low Easily removed during cleavage from resin
Thp Moderate TFA stability TFA/water/TIS Medium Low racemization risk, enhanced solubility
Dpm Stable to 1-3% TFA 95% TFA Medium Useful for regioselective disulfide formation

Data compiled from multiple sources including.

Racemization Considerations

Racemization is a significant concern during coupling of cysteine derivatives. The Phacm protection strategy shows benefits in reducing racemization compared to some alternatives, particularly when using carbodiimide coupling agents like DIC/HOBt, which show racemization rates below 0.1%.

Challenges and Troubleshooting

Common Synthesis Issues

Several challenges may arise during the preparation of Fmoc-L-Cys(Phacm)-OH:

  • Incomplete Phacm Protection : May result from insufficient reaction time or suboptimal temperature. Extending the reaction time or carefully optimizing temperature can address this issue.

  • Fmoc Protection Efficiency : The Fmoc protection step is sensitive to pH, with optimal results at pH 7-8. Regular pH monitoring and adjustment are essential.

  • Product Purity : Multiple purification steps may be necessary, including washing with saline solution, recrystallization, and potentially column chromatography for high-purity requirements.

Analyse Chemischer Reaktionen

Reaktionstypen

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Thioether-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

    Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) reduziert werden.

    Substitution: Die Phenylacetamido-Gruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen der Amid-Stickstoff durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitution: Verschiedene Nucleophile wie Amine, Alkohole und Thiole.

Hauptprodukte

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Reduzierte Thioether-Derivate.

    Substitution: Substituierte Phenylacetamido-Derivate.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid is in peptide synthesis. The Fmoc group serves as a protecting group for amino acids during the assembly of peptides. This allows for the selective modification of amino acids without interfering with other functional groups in the molecule.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its structural similarity to naturally occurring amino acids. Research indicates that derivatives of this compound may exhibit biological activity, making them candidates for drug development. For instance, modifications to the phenylacetamido group can enhance interactions with biological targets .

Bioconjugation

Due to its reactive sulfanyl group, this compound can be utilized in bioconjugation techniques, allowing for the attachment of various biomolecules such as peptides or proteins. This application is particularly valuable in developing targeted drug delivery systems and creating biomolecular probes for imaging studies.

Case Study 1: Peptide Therapeutics

In a study focusing on peptide therapeutics, researchers utilized this compound to synthesize cyclic peptides that showed enhanced stability and bioactivity compared to linear counterparts. The incorporation of this non-natural amino acid allowed for improved pharmacokinetic properties .

Case Study 2: Drug Design

Another study highlighted the role of this compound in designing inhibitors for specific enzymes involved in cancer progression. By modifying the structure and evaluating its binding affinity through computational modeling and experimental assays, researchers demonstrated that derivatives containing this amino acid exhibited promising inhibitory activity against target enzymes .

Wirkmechanismus

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. The presence of the Fmoc group can also influence the compound’s interaction with proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variability at the β-Position

The β-substituent differentiates this compound from analogs. Below is a comparative analysis:

Compound Name β-Substituent Molecular Weight Key Properties Reference
Target Compound (CAS 159680-21-4) [(2-Phenylacetamido)methyl]sulfanyl 468.52 g/mol Hydrophobic, enhances peptide stability; potential for targeting hydrophobic pockets .
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid (HY-W010984) o-Tolyl 401.45 g/mol Increased steric hindrance; reduced solubility in aqueous buffers .
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid (AK Scientific 0541AB) 3,5-Difluorophenyl 437.43 g/mol Enhanced metabolic stability due to fluorine; moderate lipophilicity .
(S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid (BLD Pharmatech BD1467) Thiophen-3-yl 393.46 g/mol Improved π-π stacking in aromatic systems; lower molecular weight .
(S)-2-Fmoc-amino-3-[(2-hydroxyethyl)sulfanyl]propanoic acid (Synthetic example from ) (2-Hydroxyethyl)sulfanyl 343.40 g/mol Polar side chain enhances water solubility; lower steric bulk .

Functional Group Modifications

  • Sulfur-containing groups: The target compound’s sulfanyl group contrasts with disulfide-linked analogs (e.g., 3-((2-Fmoc-aminoethyl)disulfanyl)propanoic acid in ), which offer redox-sensitive properties for drug delivery .
  • Aromatic vs. aliphatic substituents : Fluorinated () or indole-containing () analogs exhibit distinct electronic profiles and binding affinities compared to phenylacetamido derivatives .

Key Research Findings

Stability and Reactivity

  • The Fmoc group in the target compound is stable under basic conditions (pH >8) but cleavable with 20% piperidine in DMF, aligning with standard peptide synthesis protocols .
  • The sulfanyl group undergoes oxidation to sulfoxide under harsh conditions, necessitating inert atmospheres during synthesis .

Biologische Aktivität

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid is a complex organic compound with significant implications in pharmaceutical and biochemical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a sulfanyl propanoic acid moiety, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

Key Features:

  • Fmoc Group : Provides stability and protection during chemical reactions.
  • Sulfanyl Propanoic Acid Moiety : Potentially involved in biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The Fmoc group stabilizes the compound, while the sulfanyl moiety may facilitate interactions through hydrogen bonding and hydrophobic effects.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological properties, including:

  • Antioxidant Activity : The sulfanyl group is known to contribute to antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Data Table: Biological Activities

Activity Type Description Source
AntioxidantReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Protein InteractionModulates protein-ligand interactions

Case Study 1: Antioxidant Effects

A study conducted on human cell lines demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit cytochrome P450 enzymes. Results indicated a dose-dependent inhibition, highlighting its relevance in drug metabolism studies and potential for drug-drug interaction assessments.

Research Findings

Recent research has focused on the synthesis of this compound and its derivatives, exploring modifications to enhance biological activity. Techniques such as high-throughput screening have been employed to evaluate its efficacy against various biological targets.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can purity be optimized?

The compound’s synthesis typically involves Fmoc protection of the amino group, followed by coupling with 2-phenylacetamido methyl sulfanyl groups. A validated approach includes:

  • Step 1 : Reacting the amino acid precursor with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in 1,4-dioxane/Na₂CO₃ to introduce the Fmoc group .
  • Step 2 : Thiol-ene or Michael addition for sulfanyl group incorporation under inert conditions .
  • Purification : Reverse-phase HPLC or flash chromatography (C18 columns, acetonitrile/water gradients) achieves >95% purity. Impurities often arise from incomplete deprotection; repeating column chromatography or recrystallization in ethyl acetate/hexane improves yield .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) due to acute toxicity (H302, H315, H319) and respiratory irritation (H335) risks . Avoid dust formation; work in a fume hood.
  • Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group. Long-term stability tests suggest <5% degradation over 6 months under these conditions .

Q. What analytical methods are critical for characterizing this compound?

  • HPLC : Use C18 columns with UV detection at 254 nm (for Fmoc group) and 280 nm (aromatic rings). Retention time typically 12–14 min in 60:40 acetonitrile/water .
  • NMR : Key signals include δ 7.2–7.8 ppm (Fmoc aromatic protons), δ 4.3–4.5 ppm (methoxycarbonyl group), and δ 3.1–3.3 ppm (sulfanyl methylene) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~530–550 Da) .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of the sulfanyl moiety?

Low yields (<50%) often result from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity during coupling .
  • Solvent : Switch from DMF to DCM/THF mixtures to reduce viscosity and improve reagent diffusion .
  • Temperature : Conduct reactions at 0–4°C to minimize thiol oxidation .

Q. What experimental approaches resolve discrepancies in toxicity data across safety reports?

Conflicting GHS classifications (e.g., acute toxicity Category 4 vs. no data ) require:

  • In vitro assays : Perform MTT assays on HEK293 or HepG2 cells to quantify IC₅₀ values.
  • In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools like Toxtree to predict LD50 and harmonize risk assessments .

Q. How does the stereochemistry of the compound impact its utility in peptide synthesis?

The (S)-configuration at the α-carbon is critical for compatibility with solid-phase peptide synthesis (SPPS). Racemization risks arise during Fmoc deprotection (piperidine treatment):

  • Mitigation : Use 20% piperidine in DMF for ≤30 min; monitor by circular dichroism (CD) spectroscopy .
  • Applications : The compound’s thioether linkage enhances peptide stability against proteolytic degradation, making it suitable for drug delivery systems .

Q. What advanced techniques validate the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on CM5 chips to measure binding kinetics (ka/kd) with receptors like integrins .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes at 1.5–2.0 Å resolution .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility?

Reports vary between "soluble in DMSO" and "limited solubility" . Systematic testing is recommended:

  • Solvent Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 2–9).
  • Surfactants : Add 0.1% Tween-80 to aqueous solutions for improved dispersion .

Q. Why do stability studies show variability in shelf-life under similar conditions?

Batch-to-batch differences in residual solvents (e.g., ethyl acetate) or moisture content (~0.1% vs. 0.5%) can accelerate degradation. Implement:

  • Karl Fischer titration : Quantify water content pre-storage.
  • Accelerated stability testing : 40°C/75% RH for 4 weeks to predict long-term stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagentsConditionsYield (%)Purity (%)Reference
Fmoc ProtectionFmoc-Cl, Na₂CO₃1,4-dioxane, 25°C, 4h8590
Sulfanyl Coupling2-phenylacetamido methanethiol, DCCDCM, 0°C, 12h6288

Q. Table 2. Analytical Signatures

TechniqueKey DataApplication
¹H NMRδ 7.75 (Fmoc aromatic), δ 3.25 (SCH₂)Confirm structural integrity
HPLCtR = 13.2 min (C18, 60% ACN)Purity assessment
ESI-MS[M+H]⁺ = 534.3 DaMolecular weight verification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.